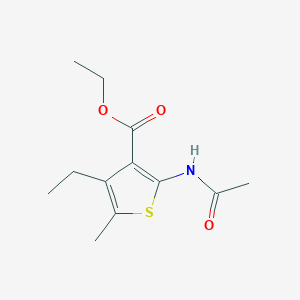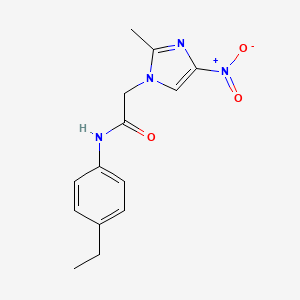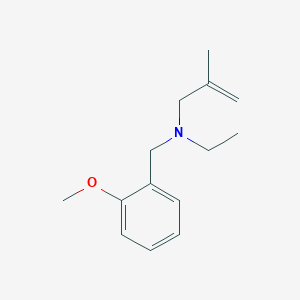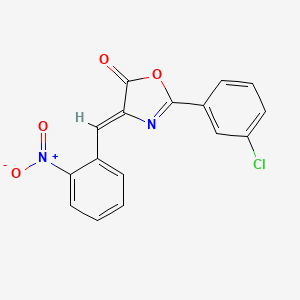
ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate, also known as EATC, is an organic compound that belongs to the class of thiophene carboxylates. It has been widely studied for its potential applications in the field of medicinal chemistry. This compound exhibits several biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
作用机制
The exact mechanism of action of ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate is not fully understood. However, several studies have suggested that it may exert its biological activities through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate may reduce the production of prostaglandins and thus alleviate inflammation, pain, and fever.
Biochemical and Physiological Effects:
ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has been shown to exhibit several biochemical and physiological effects. In animal studies, it has been reported to reduce inflammation, pain, and fever. It has also been shown to exhibit antitumor and antiviral activities. However, the exact mechanisms underlying these effects are not fully understood.
实验室实验的优点和局限性
Ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has some limitations. It is not very soluble in water, which can make it difficult to administer in animal studies. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
未来方向
Several future directions can be pursued in the study of ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate. One possible direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. Another direction is to explore its antitumor and antiviral activities and develop new compounds based on its structure. Furthermore, the development of new synthetic methods for ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate and its derivatives may lead to the discovery of novel bioactive compounds.
合成方法
The synthesis of ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate can be achieved through a multi-step reaction process. The first step involves the reaction of ethyl acetoacetate with thioacetamide to form ethyl 2-acetylthiophene-3-carboxylate. This intermediate is then reacted with ethyl bromoacetate to give ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate. The reaction scheme is shown below:
科学研究应用
Ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported its anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to exhibit antitumor and antiviral activities. In addition, ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has been used as a starting material for the synthesis of other bioactive compounds.
属性
IUPAC Name |
ethyl 2-acetamido-4-ethyl-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-5-9-7(3)17-11(13-8(4)14)10(9)12(15)16-6-2/h5-6H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVMGXUQBVWYEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(acetylamino)-4-ethyl-5-methylthiophene-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5703878.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5703884.png)
![S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5703891.png)
![ethyl 2-(4-fluorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5703896.png)


![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5703908.png)

![N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5703914.png)
![1-[(4-fluorophenoxy)methyl]-3-nitrobenzene](/img/structure/B5703920.png)
![4-({3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5703924.png)


